(2-Bromophenyl)(m-tolyl)methanol
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Overview
Description
(2-Bromophenyl)(m-tolyl)methanol is an organic compound with the molecular formula C14H13BrO It consists of a bromophenyl group and a tolyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(m-tolyl)methanol typically involves the reaction of 2-bromobenzaldehyde with m-tolylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the desired alcohol product.
Reaction Conditions:
Reagents: 2-bromobenzaldehyde, m-tolylmagnesium bromide
Solvent: Anhydrous ether
Temperature: Room temperature
Workup: Acidic workup to protonate the intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(m-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of (2-Bromophenyl)(m-tolyl)ketone.
Reduction: Formation of (2-Phenyl)(m-tolyl)methanol.
Substitution: Formation of (2-Azidophenyl)(m-tolyl)methanol or (2-Thiocyanatophenyl)(m-tolyl)methanol.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromophenyl)(m-tolyl)methanol serves as a versatile intermediate for the preparation of various complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(m-tolyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and tolyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(m-tolyl)methanol
- (2-Fluorophenyl)(m-tolyl)methanol
- (2-Iodophenyl)(m-tolyl)methanol
Uniqueness
(2-Bromophenyl)(m-tolyl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNZYNYUPQFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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